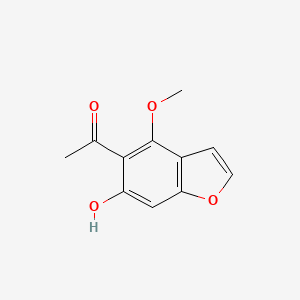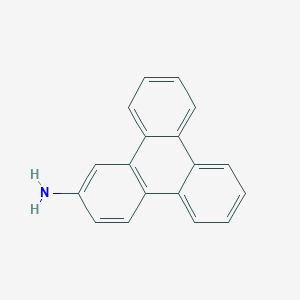
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid is a synthetic organic compound that belongs to the indole class of compounds Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-chlorobenzyl)-5-methoxy-2-methylindole-3-carboxylic acid.
Reduction: Formation of 1-(4-chlorobenzyl)-5-methoxy-2-methylindole-3-ethanol.
Substitution: Formation of 1-(4-aminobenzyl)-5-methoxy-2-methylindole-3-acetic acid.
科学的研究の応用
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzyl)-2-methylindole-3-acetic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(4-Chlorobenzyl)-5-methoxyindole-3-acetic acid: Lacks the methyl group, which may influence its pharmacokinetic properties.
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-propionic acid: Has a propionic acid group instead of an acetic acid group, which may alter its biological interactions.
Uniqueness
1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl, methoxy, and methyl groups on the indole core makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H18ClNO3 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
2-[1-[(4-chlorophenyl)methyl]-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H18ClNO3/c1-12-16(10-19(22)23)17-9-15(24-2)7-8-18(17)21(12)11-13-3-5-14(20)6-4-13/h3-9H,10-11H2,1-2H3,(H,22,23) |
InChIキー |
ZCEPWIDYPWMCOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8781567.png)




![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)


![3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one](/img/structure/B8781624.png)


![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)

